Product packaging for 7-Chloro-1,6-dimethoxynaphthalene(Cat. No.:)

7-Chloro-1,6-dimethoxynaphthalene

Cat. No.: B8411702
M. Wt: 222.67 g/mol
InChI Key: ZHTSJZVCDSGHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1,6-dimethoxynaphthalene is a substituted naphthalene derivative of interest in organic synthesis and materials science research. The structure combines methoxy groups, which are known electron-donating substituents, with a chloro group, an electron-withdrawing substituent, making it a potential building block for the development of more complex organic frameworks . Researchers value this compound as a precursor for synthesizing functional organic materials. Similar dimethoxynaphthalene structures are used in studies exploring fluorescent properties and energy transfer processes . The presence of methoxy groups can lead to bathochromic shifts in absorption spectra and increases in fluorescence intensity, which is relevant for designing novel optical materials . The chloro group provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of extended π-conjugated systems . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please note that this product description is based on the properties of analogous compounds and must be confirmed with experimental data for this compound specifically.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClO2 B8411702 7-Chloro-1,6-dimethoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

7-chloro-1,6-dimethoxynaphthalene

InChI

InChI=1S/C12H11ClO2/c1-14-11-5-3-4-8-6-12(15-2)10(13)7-9(8)11/h3-7H,1-2H3

InChI Key

ZHTSJZVCDSGHPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(C=C21)Cl)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Chloro 1,6 Dimethoxynaphthalene and Its Precursors

Strategies for the De Novo Synthesis of 7-Chloro-1,6-Dimethoxynaphthalene

The de novo synthesis of this compound is strategically approached by first constructing the dimethoxynaphthalene core, followed by the regioselective introduction of a chlorine atom. This multi-step process requires careful control of reaction conditions to achieve the desired substitution pattern.

The O-dimethylation of 1,6-dihydroxynaphthalene (B165171) is typically achieved using a methylating agent such as dimethyl sulfate (B86663) (DMS) in the presence of a base, commonly sodium hydroxide (NaOH). semanticscholar.org Another reported method uses iodomethane with potassium carbonate in N,N-dimethylformamide (DMF), resulting in a 90% yield. chemicalbook.com

The reaction with DMS proceeds as follows: 1,6-dihydroxynaphthalene is dissolved in a suitable solvent, and dimethyl sulfate is added. An aqueous solution of sodium hydroxide is then added portion-wise to facilitate the deprotonation of the hydroxyl groups, forming the more nucleophilic phenoxide ions, which then react with DMS to form the desired diether product. wikipedia.org To prevent oxidation of the electron-rich dihydroxynaphthalene precursor, an additive like sodium dithionite (Na₂S₂O₄) is often included, and the reaction is carried out under an inert nitrogen atmosphere. semanticscholar.orgstackexchange.com

The yield and purity of 1,6-dimethoxynaphthalene (B30794) are highly dependent on several reaction parameters. Extensive studies have been conducted to optimize these conditions for industrial-scale production, leading to yields exceeding 99% and purities over 98%, which can eliminate the need for subsequent purification steps. stackexchange.com

Key factors influencing the reaction outcome include:

Solvent and Method of Base Addition : The choice of solvent and the manner of NaOH addition have the most significant impact on the reaction's success. semanticscholar.org Using ethanol as a solvent and slowly dripping the NaOH solution into the reaction mixture containing 1,6-DHN and DMS has been shown to be highly effective, minimizing side reactions like the hydrolysis of DMS. wikipedia.org

Amount of Dimethyl Sulfate (DMS) : The yield of 1,6-DMN increases with a higher molar ratio of DMS to 1,6-DHN. wikipedia.org An optimized molar ratio of DMS to 1,6-DHN has been identified as 2.4, which accounts for potential hydrolysis of DMS in the aqueous basic solution. stackexchange.com

Concentration of Sodium Hydroxide (NaOH) : The concentration of the NaOH solution is a less critical, but still important, factor. semanticscholar.org

Reaction Temperature and Time : These are considered the least critical factors but are still managed for optimal results. semanticscholar.org A typical procedure involves dripping NaOH at 45°C over 90 minutes, followed by heating at a slightly higher temperature (e.g., 60-65°C) for about an hour to ensure the reaction goes to completion. semanticscholar.orgwikipedia.org

Table 1: Optimized Reaction Conditions for the Synthesis of 1,6-Dimethoxynaphthalene semanticscholar.org
ParameterOptimized ConditionRationale
Reactant Molar Ratio (1,6-DHN:DMS:NaOH)1 : 2.4 : 2.64Ensures complete methylation and neutralizes acidic byproducts.
SolventEthanolProvides good solubility for reactants.
Base AdditionSlow dripping of 4M aqueous NaOH over 90 minMinimizes DMS hydrolysis and controls reaction exotherm.
Initial Temperature45 °COptimal for the initial phase of the reaction during NaOH addition.
Final Temperature & Time60 °C for 60 minDrives the reaction to completion after base addition.
AtmosphereNitrogen (N₂)Prevents oxidation of the 1,6-dihydroxynaphthalene precursor.
AdditiveSodium dithionite (Na₂S₂O₄)Acts as a reductant to prevent oxidation.

The introduction of a chlorine atom onto the 1,6-dimethoxynaphthalene core to produce this compound is an electrophilic aromatic substitution reaction. wikipedia.org The regioselectivity of this halogenation is governed by the directing effects of the two electron-donating methoxy (B1213986) groups.

Methoxy groups are activating substituents and are known as ortho, para-directors. uci.edu In 1,6-dimethoxynaphthalene, the directing effects can be analyzed as follows:

The 1-methoxy group directs electrophiles to the C2 (ortho) and C4 (para) positions.

The 6-methoxy group directs electrophiles to the C5 and C7 (ortho) positions.

Therefore, direct chlorination of 1,6-dimethoxynaphthalene would be expected to yield a mixture of isomers, with substitution occurring at positions 2, 4, 5, and 7. Isolating the desired 7-chloro isomer would necessitate careful chromatographic separation from the other products. The reaction is typically carried out using a chlorinating agent like molecular chlorine (Cl₂) with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), in an appropriate solvent. uci.edu The specific conditions would need to be optimized to maximize the yield of the this compound isomer.

Preparation of Key Dimethoxynaphthalene Intermediates (e.g., 1,6-Dimethoxynaphthalene)

Functionalization and Derivatization of the this compound Core

Further functionalization of the this compound nucleus allows for the synthesis of a variety of derivatives. These transformations primarily involve subsequent electrophilic aromatic substitution reactions, where the existing substituents guide the position of new functional groups.

Electrophilic aromatic aroylation, a type of Friedel-Crafts reaction, can be used to introduce an aroyl group onto the naphthalene (B1677914) ring. While specific studies on this compound are not widely reported, the behavior can be inferred from similar systems, such as 2,7-dimethoxynaphthalene. semanticscholar.org In these reactions, an aroyl chloride or carboxylic acid is reacted with the naphthalene derivative in the presence of a Lewis acid (e.g., AlCl₃, TiCl₄) or a strong protic acid (e.g., trifluoromethanesulfonic acid). semanticscholar.org

For this compound, the directing effects of three substituents must be considered: the two activating methoxy groups and the deactivating, ortho, para-directing chloro group. The methoxy groups are strong activating groups and will dominate the directing effects. The most activated positions on the ring that remain unsubstituted are C4 and C5. Therefore, electrophilic attack would be most likely to occur at these positions, leading to a mixture of aroylated products. The steric hindrance around the C5 position (peri-position relative to the 1-methoxy group) might favor substitution at the C4 position. The precise product distribution would depend on the specific electrophile and reaction conditions employed.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the 7-position of the naphthalene ring is susceptible to nucleophilic substitution, although specific examples directly involving this compound are not extensively detailed in the provided search results. However, related transformations on similar naphthalene scaffolds provide insight into its potential reactivity. For instance, nucleophilic substitution reactions on chloronaphthalene derivatives are a common strategy for introducing new functionalities. The reactivity of the chlorine atom can be influenced by the electronic effects of the methoxy groups and the nature of the incoming nucleophile.

In a broader context of naphthalene chemistry, reactions involving the displacement of a halogen are fundamental. For example, the synthesis of various naphthalene-1,4-dione analogues involves the reaction of 2,3-dichloronaphthalene-1,4-dione with different amines, where the chlorine atom acts as a leaving group in a nucleophilic substitution reaction. nih.gov This suggests that the chlorine atom in this compound could potentially be displaced by various nucleophiles, such as amines, thiols, or alkoxides, under appropriate reaction conditions to yield a diverse array of substituted 1,6-dimethoxynaphthalene derivatives.

Reactions Involving Methoxyl Groups (e.g., Demethylation via Boron Tribromide)

The methoxyl groups of this compound are key functional handles that can be readily transformed. A common and effective method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃). orgsyn.orgmdma.chcommonorganicchemistry.com This reaction proceeds under mild conditions, often at or below room temperature, to cleave the methyl-oxygen bond and generate the corresponding dihydroxynaphthalene. orgsyn.orgmdma.ch

The mechanism of BBr₃-mediated demethylation is thought to involve the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov The reaction is generally complete and provides the phenolic products in good yields after aqueous workup. mdma.ch This transformation is particularly useful for accessing the corresponding dihydroxy derivative of this compound, which can then be used in further synthetic manipulations.

Table 1: Conditions for Demethylation of Aryl Methyl Ethers using Boron Tribromide

SubstrateReagentSolventTemperatureYieldReference
Aryl Methyl EtherBBr₃Methylene ChlorideRoom TemperatureHigh orgsyn.org
Aryl Methyl EtherBBr₃n-PentaneRoom TemperatureHigh orgsyn.org
AnisoleBBr₃DichloromethaneNot specifiedNot specified nih.gov

Formation of Thia-Michael-Type Adducts with Naphthalene Derivatives

While direct thia-Michael additions to this compound are not explicitly described, the formation of thia-Michael-type adducts with naphthalene derivatives, particularly naphthoquinones, is a well-established reaction. mdpi.comsrce.hrnih.gov This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl system within the naphthalene framework. srce.hr

For instance, 1,4-naphthoquinones react with thiols like N-acetyl-L-cysteine in a thia-Michael 1,4-addition to the β-position of the conjugated system. mdpi.com The initial adduct quickly tautomerizes to a more stable hydroquinone form. mdpi.com The reaction can be influenced by the solvent and other reaction conditions. mdpi.comnih.gov This type of reaction highlights the potential for functionalizing the naphthalene core, especially if it is first converted to a quinone derivative. Thia-Michael additions are significant in organic synthesis for the formation of C-S bonds and are utilized in medicinal chemistry and materials science. srce.hrmdpi.com

Table 2: Examples of Thia-Michael Addition with Naphthoquinones

Naphthoquinone DerivativeThiolSolventProductReference
1,4-Naphthoquinone (B94277)N-acetyl-L-cysteineVariousThia-Michael adduct mdpi.comnih.gov
MenadioneN-acetyl-L-cysteineVariousThia-Michael adduct mdpi.comnih.gov
PlumbaginN-acetyl-L-cysteineVariousThia-Michael adduct mdpi.comnih.gov
JugloneN-acetyl-L-cysteineVariousThia-Michael adduct mdpi.comnih.gov
NaphthazarinN-acetyl-L-cysteineVariousThia-Michael adduct mdpi.comnih.gov

Ring Modification and Annulation Strategies (e.g., Quinone Formation, Benzoquinoline Synthesis)

The naphthalene core of this compound can undergo various ring modification and annulation reactions to construct more complex polycyclic systems.

Quinone Formation: Naphthalene derivatives can be oxidized to form naphthoquinones. While a specific method for the oxidation of this compound is not provided, oxidation of related dimethoxynaphthalenes is a known transformation. These quinones are valuable intermediates for further reactions, including the thia-Michael additions discussed previously and cycloaddition reactions.

Benzoquinoline Synthesis: Annulation strategies can be employed to build additional rings onto the naphthalene framework, leading to structures like benzoquinolines. The Friedländer annulation is a classic method for synthesizing quinolines and can be applied to aminonaphthalene derivatives. researchgate.net This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For example, formyl naphthylamines can be used to construct alkyl-substituted benzo[h]- or benzo[f]quinolines. researchgate.net

Another approach to benzo[f]quinoline derivatives involves a [4+2] cycloaddition of N-(butyloxycarbonylmethylene)-p-toluenesulfonamide with 1-vinyl-6-methoxy-3,4-dihydronaphthalene. researchgate.net Furthermore, isoquinolines can be converted to naphthalenes through a nitrogen-to-carbon transmutation, offering a novel synthetic route to substituted naphthalenes that could be adapted for complex targets. nih.gov These annulation strategies provide access to a wide range of fused heterocyclic systems with potential biological activity. wikipedia.orgchim.it

Stereoselective Synthesis Approaches for Chiral Naphthalene Derivatives

The development of stereoselective methods for the synthesis of chiral naphthalene derivatives is a significant area of research, driven by the importance of such compounds in catalysis and materials science. chemistryviews.orgrsc.orgsemanticscholar.org

One prominent strategy involves the central-to-axial chirality conversion. acs.orgresearchgate.netnih.gov This approach has been successfully used in the asymmetric synthesis of quinoline-naphthalene atropisomers. acs.orgresearchgate.netnih.gov The process typically involves a chiral phosphoric acid-catalyzed Povarov reaction to create stereocenters, followed by an oxidation step that converts this central chirality into axial chirality with high enantioselectivity. acs.orgresearchgate.netnih.gov

Another approach is the enantioselective synthesis of tri-axis naphthalenes through a sequence of a Ni(II)-catalyzed Diels-Alder reaction of isobenzofurans and a triflic acid-promoted dehydrative aromatization. chemistryviews.org This method allows for the construction of highly substituted, axially chiral naphthalenes with excellent enantioselectivities. chemistryviews.org

Furthermore, asymmetric dearomative cycloadditions of naphthalenes with bicyclo[1.1.0]butanes, catalyzed by metal complexes, provide access to highly decorated chiral heterocycle-fused bicyclo[2.1.1]hexanes with high regio-, diastereo-, and enantioselectivities. acs.org The design of chiral ligands is crucial for achieving high stereocontrol in these transformations. rsc.orgnih.gov These advanced synthetic methods open up possibilities for creating a wide range of structurally diverse and enantiomerically pure naphthalene derivatives for various applications. acs.orgdntb.gov.ua

Advanced Structural Elucidation and Mechanistic Investigations of 7 Chloro 1,6 Dimethoxynaphthalene Analogs

X-ray Crystallographic Analysis for Molecular and Crystal Structure Determination

Determination of Molecular Conformation and Dihedral Angles

The study of analogous compounds, such as (2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone and 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene, reveals key conformational characteristics that are likely to be shared with 7-Chloro-1,6-dimethoxynaphthalene. In these structures, the naphthalene (B1677914) ring system itself is largely planar, as expected for an aromatic system. However, the substituents on the naphthalene core can exhibit significant twisting.

For instance, in the case of (2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone, the aroyl group at the 1-position is twisted in a nearly perpendicular manner to the naphthalene ring. nih.gov The dihedral angles between the benzene (B151609) ring and the naphthalene ring system in the three independent conformers found in the asymmetric unit are 75.34 (7)°, 86.46 (7)°, and 76.55 (6)°. nih.gov Similarly, for 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene, the interplanar angle between the benzene ring and the naphthalene ring is 72.06 (7)°. acs.org

Table 1: Selected Dihedral Angles in Naphthalene Analogs

CompoundDihedral AngleValue (°)
(2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone (Conformer A)Benzene Ring vs. Naphthalene Ring75.34 (7)
(2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone (Conformer B)Benzene Ring vs. Naphthalene Ring86.46 (7)
(2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone (Conformer C)Benzene Ring vs. Naphthalene Ring76.55 (6)
1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthaleneBenzene Ring vs. Naphthalene Ring72.06 (7)

This table presents selected dihedral angles from the crystal structures of analogs of this compound to illustrate the non-coplanar relationship between the naphthalene core and its substituents.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of substituted naphthalenes, hydrogen bonds and π-π stacking are often significant.

In the crystal structure of 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene, the molecular packing is primarily stabilized by van der Waals interactions. acs.org However, the crystal packing is further stabilized by intermolecular C—H···O hydrogen bonds. acs.org Specifically, a hydrogen bond forms between a hydrogen atom of the 4-chlorophenyl group and the oxygen atom of a methoxy (B1213986) group on an adjacent molecule. acs.org

π-π stacking interactions are also observed. In the same compound, adjacent 4-chlorophenyl groups are parallel, with a perpendicular distance of 3.660 (1) Å between the planes. acs.org The naphthalene rings exhibit a herring-bone packing arrangement. acs.org In the crystal of 1,8-dibenzoyl-2,7-dimethoxynaphthalene, molecules are arranged by C–H···O hydrogen bonding, and a π–π stacking interaction is also observed. nih.gov The study of a co-crystal of naphthalene with 1,4-diiodoperchlorobenzene also highlights the importance of C—Cl···π contacts in stabilizing the crystal structure. nih.gov

These examples from related compounds suggest that the crystal structure of this compound would likely be influenced by a combination of weak C—H···O and C—H···Cl hydrogen bonds, as well as π-π stacking interactions between the naphthalene cores. The presence of the chlorine atom introduces the possibility of halogen bonding, an interaction where the halogen atom acts as an electrophilic species. nih.govresearchgate.net

Solution-Phase Structural Dynamics via Advanced Nuclear Magnetic Resonance Spectroscopy

While X-ray crystallography provides a static picture of molecular structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic behavior of molecules in solution.

Temperature-Dependent NMR Studies of Intramolecular Bond Rotation

Temperature-dependent NMR studies can provide valuable information about the energy barriers associated with intramolecular bond rotation. nih.govnih.gov For a molecule like this compound, rotation around the C-O bonds of the methoxy groups is a key dynamic process.

At room temperature, the rotation of the methyl groups of the methoxy substituents is typically fast on the NMR timescale, resulting in a single, time-averaged signal for the methoxy protons. However, as the temperature is lowered, the rate of this rotation can decrease. If the rotation becomes slow enough, separate signals for different conformations may be observed. The temperature at which this coalescence of signals occurs can be used to calculate the free energy of activation for the rotational barrier.

While specific temperature-dependent NMR data for this compound were not found, studies on other substituted aromatic systems have demonstrated the utility of this technique. For example, in sterically hindered biaryls, temperature-dependent NMR has been used to determine the barriers to rotation around the aryl-aryl bond. Similarly, for substituted anisoles, this method can quantify the rotational barriers of the methoxy groups. The presence of a chlorine atom and another methoxy group in this compound will influence the rotational barriers of the methoxy groups due to steric and electronic effects.

Mechanistic Pathways of Chemical Reactions Involving Substituted Naphthalenes

The reactivity of substituted naphthalenes is governed by the electronic properties of the substituents and the inherent reactivity of the naphthalene core.

Electron Transfer and Redox Mechanisms

Electron transfer (ET) is a fundamental step in many chemical and biological processes. wikipedia.org The redox properties of substituted naphthalenes are of significant interest, particularly in the context of developing new materials for electronics and energy storage.

The introduction of electron-donating groups, such as methoxy groups, and electron-withdrawing groups, such as chlorine, onto the naphthalene core can significantly alter its redox potentials. Studies on core-substituted naphthalene diimides (NDIs) have shown that the nature of the substituents has a dramatic effect on their electronic and redox properties. acs.orgacs.org For example, electron-donating amino groups can significantly lower the reduction potentials of NDIs. acs.org

In the context of this compound, the two methoxy groups act as electron-donating groups, increasing the electron density of the naphthalene ring and making it more susceptible to oxidation. Conversely, the chlorine atom is an electron-withdrawing group, which would be expected to make the molecule more difficult to oxidize and easier to reduce compared to the parent 1,6-dimethoxynaphthalene (B30794).

The mechanism of many reactions involving substituted naphthalenes proceeds through single electron transfer (SET) pathways. nih.gov For instance, in photocatalytic reactions, a photosensitizer can absorb light and then engage in an electron transfer with the substituted naphthalene, generating a radical ion which can then undergo further reaction. nih.gov The specific redox potentials of this compound would determine its ability to participate in such SET processes.

Enzyme-Mediated Reaction Mechanisms

The enzymatic transformation of naphthalene and its derivatives is a critical area of study, shedding light on the mechanisms of biodegradation and metabolic activation. While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from studies on analogous chlorinated and methoxylated naphthalene compounds. The enzymatic processes are primarily governed by two major superfamilies of enzymes: dioxygenases, predominantly found in microbial degradation pathways, and cytochrome P450 monooxygenases, which are central to metabolism in higher organisms, including humans.

In microbial systems, the degradation of the naphthalene core is typically initiated by a naphthalene dioxygenase (NDO) . This multi-component enzyme system catalyzes the stereospecific insertion of both atoms of molecular oxygen into the aromatic ring, forming a cis-1,2-dihydro-1,2-diol. frontiersin.org This initial step breaks the aromaticity of one of the rings. Following this, a dehydrogenase enzyme converts the cis-dihydrodiol to the corresponding catechol, 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov The catechol then undergoes ring cleavage by a dioxygenase , which opens the aromatic ring and initiates a cascade of reactions known as the "upper pathway" of naphthalene degradation, ultimately leading to intermediates that can enter central metabolic cycles. frontiersin.org The presence of a chlorine atom on the naphthalene ring can influence the rate and regioselectivity of the initial dioxygenase attack, with lower chlorinated congeners generally being more susceptible to degradation. inchem.org

In mammalian systems, the metabolism of naphthalenes is predominantly mediated by cytochrome P450 (CYP) enzymes . nih.gov These heme-thiolate enzymes catalyze the monooxygenation of the naphthalene ring to form a highly reactive epoxide intermediate, primarily the 1,2-epoxide. nih.govresearchgate.net This epoxide can then undergo several transformations: enzymatic hydration by epoxide hydrolase to form a trans-1,2-dihydrodiol, spontaneous rearrangement to form naphthols (1-naphthol and 2-naphthol), or conjugation with glutathione (B108866) (GSH) via glutathione-S-transferases (GSTs) as a detoxification pathway. nih.gov For methoxylated naphthalenes, P450 enzymes also catalyze O-demethylation, a process that can lead to the formation of hydroxylated metabolites. nih.gov In the case of this compound, it is plausible that metabolism would involve a combination of these pathways: epoxidation of the naphthalene rings, and O-demethylation of the methoxy groups, with the chloro-substituent influencing the electronic properties of the aromatic system and thus the preferred site of enzymatic attack. Human CYP isoforms like CYP1A2 and CYP3A4 have been identified as key players in the metabolism of naphthalene itself. nih.gov

The table below summarizes the key enzymes involved in the metabolism of naphthalene analogs and their general functions.

Enzyme ClassSpecific Enzyme ExampleOrganism TypeReaction CatalyzedPotential Role in this compound Metabolism
Dioxygenases Naphthalene 1,2-dioxygenase (NDO)BacteriaDihydroxylation of the aromatic ringInitial attack on one of the naphthalene rings
Dehydrogenases cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenaseBacteriaOxidation of dihydrodiol to catecholConversion of a potential dihydrodiol intermediate
Monooxygenases Cytochrome P450 (e.g., CYP1A2, CYP2F2, CYP3A4)MammalsEpoxidation and O-demethylationFormation of epoxide intermediates and demethylation of methoxy groups
Hydrolases Epoxide HydrolaseMammalsHydrolysis of epoxides to trans-diolsDetoxification of epoxide intermediates
Transferases Glutathione-S-Transferase (GST)MammalsConjugation of epoxides with glutathioneDetoxification of reactive epoxide intermediates

Analysis of Reactive Intermediates in Naphthalene Transformations

The biotransformation of naphthalene and its analogs invariably proceeds through the formation of reactive intermediates. The characterization of these transient species is fundamental to understanding the mechanisms of toxicity and the potential for covalent binding to cellular macromolecules like DNA and proteins. nih.gov

The primary reactive intermediate in the cytochrome P450-mediated metabolism of naphthalene is the naphthalene-1,2-oxide (epoxide) . nih.govresearchgate.net This three-membered heterocyclic ring is highly strained and electrophilic, making it susceptible to nucleophilic attack by cellular macromolecules. masterorganicchemistry.com The formation of this epoxide is considered the key bioactivation step responsible for the cytotoxic effects of naphthalene. researchgate.net For substituted naphthalenes, the position of the epoxide can vary, and the electronic nature of the substituents (electron-withdrawing like chloro or electron-donating like methoxy) can influence the stability and reactivity of the epoxide ring. In the context of this compound, epoxidation could occur on either of the aromatic rings, with the substitution pattern likely directing the regioselectivity of the P450 enzymes.

Naphthalene epoxides can undergo rearrangement to form naphthols . nih.gov These phenolic metabolites can be further oxidized to form naphthoquinones , such as 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). nih.gov Naphthoquinones are another class of highly reactive intermediates. They are potent electrophiles and can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This can lead to oxidative stress, depletion of cellular antioxidants like glutathione, and damage to cellular components.

Another important class of intermediates arises from the initial dioxygenase attack in bacterial pathways. The resulting catechols (dihydroxylated naphthalenes) are also susceptible to oxidation and can be reactive. nih.gov While often part of a detoxification pathway in bacteria, under certain conditions, these catechols and their subsequent ring-fission products could also pose cellular risks if they accumulate.

The table below outlines the major reactive intermediates formed during the metabolism of naphthalene analogs and their known chemical properties and biological significance.

Reactive IntermediatePrecursor Compound(s)Generating Enzyme SystemChemical PropertiesBiological Significance
Arene Oxides (Epoxides) Naphthalene & AnalogsCytochrome P450Electrophilic, strained ringCovalent binding to DNA and proteins, initiating cytotoxicity
Naphthols Naphthalene-1,2-oxideCytochrome P450 (via rearrangement)Phenolic, can be oxidizedPrecursor to quinones, potential for redox activity
Naphthoquinones Naphthols, DihydroxynaphthalenesCytochrome P450, PeroxidasesHighly electrophilic, redox-activeCovalent binding, generation of Reactive Oxygen Species (ROS), oxidative stress
Catechols cis-Naphthalene dihydrodiolDehydrogenases (Bacterial pathway)Easily oxidizedCan be precursors to semiquinones and quinones, potential for redox cycling

The study of these reactive intermediates is challenging due to their inherent instability. Advanced analytical techniques, often involving trapping agents and sophisticated mass spectrometry, are required for their detection and characterization. Understanding the formation and fate of these intermediates from this compound is crucial for a complete assessment of its metabolic profile.

Computational Chemistry and Theoretical Studies of 7 Chloro 1,6 Dimethoxynaphthalene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the geometry and electronic properties of aromatic systems like 7-Chloro-1,6-dimethoxynaphthalene.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves not only the planarity of the naphthalene (B1677914) core but also the orientation of the two methoxy (B1213986) groups.

For this compound, a full geometry optimization using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G*) would be employed. The potential energy surface would be scanned by rotating the dihedral angles of the C-O bonds of the methoxy groups to identify all possible stable conformers and the energy barriers between them. The presence of the chloro and methoxy substituents would influence the electron distribution and steric interactions, potentially favoring specific conformations.

Table 1: Illustrative Conformational Analysis Data for a Generic Methoxynaphthalene

ConformerDihedral Angle (C-C-O-C)Relative Energy (kJ/mol)
Planar (cis/trans)0° or 180°0 (most stable)
Perpendicular90°~9

This table is illustrative and based on findings for related methoxynaphthalenes like 1-methoxynaphthalene (B125815). manipal.edu The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex wavefunction obtained from a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.de It provides a detailed picture of the electron density distribution and bonding interactions within a molecule.

An NBO analysis of this compound would reveal:

Hybridization and Bond Strengths: The analysis would describe the hybridization of each atom and the composition of the sigma (σ) and pi (π) bonds. For example, it would detail the polar C-O and C-Cl bonds. uni-muenchen.de

Atomic Charges: NBO calculates natural atomic charges, which provide a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These interactions, quantified by second-order perturbation theory, indicate delocalization and hyperconjugative effects that contribute to the molecule's stability. For instance, lone pairs on the oxygen and chlorine atoms could donate electron density into antibonding orbitals of the naphthalene ring.

Table 2: Example of NBO Donor-Acceptor Interaction Energies for a Substituted Aromatic System

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)π* (C-C)High
LP (Cl)σ* (C-C)Moderate
π (C=C)π* (C=C)Very High (Resonance)

This table provides a generalized example of the types of interactions and their relative strengths that would be expected in this compound.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting the reactivity of a molecule. For this compound, this can be approached in several ways:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. DFT studies on BN-substituted naphthalenes have shown how substitution patterns systematically alter the HOMO-LUMO gap. rsc.orgchem8.org

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the molecular surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen and chlorine atoms would be expected to be regions of negative potential.

Reaction Pathway Modeling: By calculating the energies of reactants, transition states, and products, chemists can model potential reaction pathways, such as electrophilic aromatic substitution or nucleophilic substitution. This can help predict the most likely sites of reaction on the naphthalene ring system.

Computational Approaches for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are a cornerstone of modern drug discovery and environmental toxicology.

If this compound were part of a series of related compounds being tested for a specific biological activity, a QSAR study could be developed:

Data Collection: A dataset of compounds with measured biological activity (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) would be calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the activity. civilica.com

Model Validation: The predictive power of the QSAR model would be rigorously tested.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or desirable compounds. nih.govekb.eg

Research on Derivatives and Structure Activity Relationships of 7 Chloro 1,6 Dimethoxynaphthalene

Impact of Chloro Substitution on Naphthalene (B1677914) Core Reactivity and Biological Activity

The introduction of a chlorine atom to an aromatic system like the naphthalene core is a common and impactful strategy in drug design. eurochlor.org The chlorine substituent acts as a modulator of biological activity, and its presence can be crucial for a compound's efficacy. eurochlor.orgresearchgate.net

Key effects of chloro substitution include:

Increased Lipophilicity : The presence of chlorine on the aromatic ring generally increases the molecule's fat-solubility. researchgate.net This can enhance its ability to cross cellular membranes, potentially leading to a higher concentration at the site of action. researchgate.net

Metabolic Stability : A chlorine atom can block positions on the molecule that are susceptible to metabolic hydroxylation, a common pathway for drug breakdown in the body. This can increase the compound's half-life and bioavailability. researchgate.net

Electronic Influence : As an electronegative element, chlorine withdraws electrons from the naphthalene ring (an inductive or -I effect), polarizing the carbon-chlorine bond. eurochlor.org This alteration of the electronic landscape can influence how the molecule binds to target proteins or receptors. researchgate.net The chlorine atom's nonbonding electrons can also be donated into the pi-system of the ring (a mesomeric or +M effect), further modulating reactivity. eurochlor.org

In broader research, chlorinated naphthalene scaffolds have served as key precursors in developing new agents. For instance, the compound 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione was identified as a lead molecule in cancer research due to its selective cytotoxicity towards cancer cells. rsc.org This highlights the established role of the chloro group in conferring valuable biological properties to a naphthalene base.

Role of Methoxyl Groups in Modulating Molecular Properties and Biological Interactions

Methoxyl (-OCH₃) groups are another powerful tool in medicinal chemistry for fine-tuning a molecule's properties. Their influence stems from both steric and electronic factors.

Solubility and Permeability : While the impact is complex, methoxy (B1213986) groups can influence a molecule's solubility and its ability to pass through biological membranes. In one study, a methoxy-substituted analogue demonstrated significant toxicity against mosquito larvae, a finding attributed to enhanced lipophilicity and membrane permeability. researchgate.net

Biological Activity : The presence and position of methoxyl groups can directly impact biological function. Research on naphthalene-chalcone hybrids found that a 2-methoxyethyl substituent enhanced anticandidal activity. nih.gov In a separate study, the synthesis of 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivatives yielded a compound with significant cytotoxicity against colon and liver cancer cell lines, demonstrating the potent effect of multiple methoxy groups. ekb.eg

Influence of Substituent Position and Electronic Effects on Chemical and Biological Profiles

SubstituentPositionPrimary Electronic EffectDescription
Chloro 7Inductive (-I), Mesomeric (+M)Strongly electron-withdrawing via induction, which polarizes the local environment. It is weakly electron-donating via resonance. eurochlor.org
Methoxyl 1Mesomeric (+M), Inductive (-I)Strongly electron-donating via resonance from the oxygen lone pairs. It is weakly electron-withdrawing via induction due to oxygen's electronegativity.
Methoxyl 6Mesomeric (+M), Inductive (-I)Strongly electron-donating via resonance from the oxygen lone pairs. It is weakly electron-withdrawing via induction due to oxygen's electronegativity.

The interplay between the electron-donating methoxyl groups and the electron-withdrawing chloro group creates a unique electronic fingerprint. Computational studies on other substituted naphthalenes confirm that substituent effects can be transmitted through space (field effects) and via conjugative interactions (resonance effects). researchgate.net The precise positioning determines how these forces balance, influencing the molecule's reactivity and how it will "dock" with a biological target. rsc.org Studies have repeatedly shown that the position of substitution is a key determinant of the electronic properties of naphthalene derivatives. researchgate.nettandfonline.com

Design and Synthesis of Naphthalene-Based Scaffolds for Targeted Research

The naphthalene ring system is considered a "privileged scaffold" in medicinal chemistry. ekb.eg Its rigid, planar structure and its ability to be readily modified make it an excellent starting point for developing new drugs. ekb.eg Researchers design and synthesize libraries of naphthalene-based compounds to probe for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ekb.egbiointerfaceresearch.com

The general strategy involves:

Scaffold Selection : Starting with the core naphthalene structure.

Systematic Modification : Introducing various functional groups (like chloro, methoxy, amines, etc.) at different positions on the rings. rsc.org

Biological Evaluation : Screening the newly synthesized analogues for activity against specific targets, such as cancer cell lines or microbial strains. wisdomlib.org

Structure-Activity Relationship (SAR) Analysis : Identifying which modifications and positions lead to the most potent and selective activity, guiding the next round of design. rsc.org

This approach has led to the development of numerous naphthalene-based drugs for a wide range of diseases. ekb.eg

Naphthalene-Based ScaffoldResearch Target / Application
Naphthalene-diones Anticancer (targeting the Warburg effect) rsc.orgrsc.org
Naphthalene-based organoselenocyanates Anticancer (MCF-7 breast cancer cells), Antimicrobial biointerfaceresearch.com
Naphthalene-pyrazoles/pyrimidines Anticancer, Antimicrobial (Candida albicans) wisdomlib.org
Naphthyl-substituted triazoles Anticancer (metastatic breast cancer) ekb.eg
Naphthalene-chalcones Anticancer, Anticandidal, VEGFR-2 Inhibition nih.gov

This systematic approach of creating and testing derivatives allows scientists to optimize a scaffold for a specific therapeutic purpose, and it is the foundational research that would be necessary to explore the full potential of 7-Chloro-1,6-dimethoxynaphthalene.

Biological Activity Research and Mechanistic Insights in Vitro Studies of 7 Chloro 1,6 Dimethoxynaphthalene Analogs

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Naphthalene (B1677914) derivatives, particularly those with methoxy (B1213986) and chloro substitutions, have been a subject of interest in anticancer research due to their potential to inhibit the growth of various cancer cell lines. Analogs of 7-Chloro-1,6-dimethoxynaphthalene, such as those based on a 1,4-naphthoquinone (B94277) scaffold, have demonstrated notable cytotoxic and antiproliferative effects.

Research into 1,4-naphthoquinone derivatives bearing a 5,7-dimethoxyl moiety has shown that these compounds exhibit antiproliferative activity against a range of human cancer cell lines. nih.gov The presence of a chlorine atom has been identified as a key factor for this activity. One of the most potent compounds in a studied series, compound 9e (a 2-chloro-1,4-naphthoquinone (B24044) derivative), displayed significant anti-leukemic activity against HL-60 cells with an IC50 value of 3.8 μM. nih.gov Importantly, it showed weaker cytotoxicity against normal WI-38 cells, with an IC50 of 40.7 μM, suggesting a degree of selectivity for cancer cells. nih.gov

Similarly, studies on plastoquinone (B1678516) analogues, which share a quinone structure, have also revealed significant antiproliferative activity. For instance, the analogue AQ-12 was found to be notably cytotoxic toward HCT-116 colorectal cancer cells and MCF-7 breast cancer cells, with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov These values are considerably lower than those for the conventional chemotherapy drug cisplatin (B142131) in the same study. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Naphthalene Analogs

Compound Cell Line IC50 (μM) Source
Compound 9e (2-chloro-5,7-dimethoxy-1,4-naphthoquinone derivative) HL-60 (Leukemia) 3.8 nih.gov
WI-38 (Normal Lung Fibroblast) 40.7 nih.gov
AQ-12 (Plastoquinone Analogue) HCT-116 (Colorectal Cancer) 5.11 ± 2.14 nih.gov
MCF-7 (Breast Cancer) 6.06 ± 3.09 nih.gov
Cisplatin (Reference Drug) HCT-116 (Colorectal Cancer) 23.68 ± 6.81 nih.gov
MCF-7 (Breast Cancer) 19.67 ± 5.94 nih.gov

Analogs of this compound have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle in cancer cells. This disruption prevents the cells from dividing and proliferating.

In a related study, 5,7-dimethoxycoumarin, which shares the dimethoxy substitution pattern, was found to block the cell cycle in the G0/G1 phase in both B16 and A375 melanoma cell lines. nih.gov This indicates that compounds with this particular substitution pattern may have a tendency to halt cell proliferation at early stages of the cell cycle. The arrest in G0/G1 phase in B16 cells was also associated with a strong decrease in the activation of the MAP kinase ERK1/2, a key signaling protein often overactive in cancer. nih.gov

In addition to halting the cell cycle, another key mechanism by which these naphthalene analogs combat cancer is by inducing apoptosis, or programmed cell death. This process eliminates cancerous cells from the body.

The anticancer activity of the 5,7-dimethoxy-1,4-naphthoquinone derivative compound 9e in HL-60 cells was linked to a significant increase in the number of apoptotic cells. nih.gov This induction of apoptosis was found to be correlated with the generation of reactive oxygen species (ROS), which can cause cellular damage and trigger cell death pathways. nih.gov

Similarly, the plastoquinone analogue AQ-12 was shown to augment apoptosis in both HCT-116 and MCF-7 cancer cells. nih.gov The percentage of apoptotic cells reached 62.30% in HCT-116 and 64.60% in MCF-7 after treatment with AQ-12. nih.gov Molecular docking studies suggested that AQ-12 may initiate this process by binding to DNA, which can lead to DNA damage and the activation of apoptotic signaling. nih.gov

Chemoresistance is a major obstacle in cancer treatment where cancer cells develop resistance to chemotherapy drugs. Some synthetic compounds have shown potential in overcoming this resistance. For instance, certain β-amino esters have been found to inhibit the activity of P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells, thereby contributing to resistance. nih.gov This inhibition is achieved by lowering mitochondrial membrane potentials and ATP levels. nih.gov While specific studies on this compound analogs in this context are limited, the general principle of targeting resistance mechanisms like P-gp is a promising area for related compounds.

Antimicrobial Activity Studies (Antibacterial and Antifungal)

Naphthalene derivatives have demonstrated a broad spectrum of antimicrobial activities, making them valuable scaffolds for the development of new antibiotics. ijpsjournal.comrasayanjournal.co.in The inclusion of halogen atoms, such as chlorine, can enhance the antimicrobial potential of these compounds. turkjps.orgnih.gov

Studies on dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have shown them to possess potent bacteriostatic and bactericidal action against a range of ESKAPE pathogens (multidrug-resistant bacteria). mdpi.comresearchgate.net These compounds were found to be superior to some commercial mono-QACs. mdpi.comresearchgate.net In another study, 7-chloroquinolin-4-yl arylhydrazone derivatives, which feature a chloroquinoline core, exhibited significant in vitro antifungal activity against several oral fungi, including various Candida and Rhodotorula species. researchgate.net Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net

Table 2: Antimicrobial Activity of Selected Chloro-Containing Heterocyclic Analogs

Compound Microorganism MIC (μg/mL) MFC (μg/mL) Source
Compound 4a (7-chloro-4-arylhydrazonequinoline) Candida parapsilosis 25 50 researchgate.net
Compound 4o (7-chloro-4-arylhydrazonequinoline) Rhodotorula glutinis 32 >512 researchgate.net
Fluconazole (Reference Drug) Rhodotorula glutinis 32 64 researchgate.net

The antimicrobial effectiveness of naphthalene derivatives is closely tied to their chemical structure. Structure-activity relationship (SAR) analyses help in understanding how different parts of the molecule contribute to its biological activity.

For the antimicrobial dihydroxynaphthalene-derivative bis-QACs, SAR analysis indicated that lipophilicity (the ability to dissolve in fats) and the symmetry of the structure had a significant influence on their antibacterial performance. mdpi.comresearchgate.net In studies of pyrazoline derivatives, the addition of lipophilic substituents like chloro and bromo groups was found to increase antimicrobial activity. turkjps.orgnih.gov This suggests that for naphthalene-based antimicrobials, the presence and positioning of a chlorine atom, as in this compound, could be a critical determinant of its antimicrobial potency.

Enzyme Inhibition Studies

The biological activities of many compounds, including naphthalene derivatives, are often mediated through the inhibition of specific enzymes.

For example, (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816 ), a compound containing a chloro-substituted ring system, is a potent covalent inhibitor of the epidermal growth factor receptor (EGFR). nih.gov It specifically targets both oncogenic (L858R, ex19del) and resistant (T790M) mutants of EGFR, which are implicated in non-small-cell lung cancers. While not a naphthalene derivative itself, this compound highlights the potential of chloro-substituted aromatic structures to act as effective and specific enzyme inhibitors in a therapeutic context.

Inhibition of Protein-Tyrosine Kinases

Arylnaphthalene lignans (B1203133), a class of compounds analogous to this compound, are recognized for a wide spectrum of biological activities. nih.govnih.govnih.gov While research has established their cytotoxic effects on various cell lines, specific data on the direct inhibition of protein-tyrosine kinases by this compound or its immediate analogs is not extensively detailed in the reviewed literature. However, the broader class of lignans and related phenolic compounds are known to interact with protein kinases. nih.gov For instance, computational docking studies have shown that certain arylnaphthalene lignan (B3055560) lactones can effectively bind to the EGFR tyrosine kinase domain, suggesting a potential mechanism of action. researchgate.net The inhibition of protein kinases is a critical mechanism for interrupting signaling pathways involved in cell proliferation and survival. nih.gov Naphthalene-based compounds, more broadly, have been investigated as kinase inhibitors; for example, N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) has been shown to inhibit phospholipid-sensitive Ca2+-dependent protein kinase. researchgate.net The diverse family of protein kinase inhibitors is typically categorized by their mode of binding to the ATP pocket in either active or inactive conformations of the kinase. nih.gov

Inhibition of HIV-1 Integrase

HIV-1 integrase is an essential enzyme for viral replication, making it a key target for antiretroviral therapy. nih.govscienceopen.com This enzyme catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibitors of this enzyme are broadly classified as integrase strand transfer inhibitors (INSTIs) or allosteric integrase inhibitors (ALLINIs), which target either the enzyme's active site or other sites to disrupt its function, such as by inducing aberrant multimerization. nih.govnih.gov

While specific studies on this compound are limited, related arylnaphthalene lignans and other phenolic structures have been investigated for anti-HIV activity. nih.govnih.gov For instance, Justicidin B, an arylnaphthalene lignan, is noted for its antiviral properties. nih.govnih.gov Other related natural products, such as dicaffeoylquinic acids, have demonstrated inhibition of HIV-1 integrase in biochemical assays and blocked HIV-1 replication in tissue culture. nih.gov The development of inhibitors has explored various chemical scaffolds, including quinoline-based and pyridine-based molecules, which can act as allosteric inhibitors. nih.gov Although a wide range of compounds have been developed as HIV-1 integrase inhibitors, specific inhibitory data for this compound analogs remains an area for further investigation.

Hyaluronidase (B3051955) Inhibition

Hyaluronidase is an enzyme that degrades hyaluronan, a major component of the extracellular matrix. researchgate.netd-nb.info Its upregulation is associated with chronic inflammatory conditions, and inhibitors of this enzyme are considered to have potential as anti-inflammatory and anti-aging agents. researchgate.net Research has shown that polyphenolic compounds, such as those found in grape seeds and skins, can effectively inhibit hyaluronidase activity. researchgate.net For example, extracts from Vitis rotundifolia (muscadine) grapes demonstrated significant hyaluronidase inhibition, with seed extracts being more potent than skin extracts. researchgate.net

While direct studies on this compound are not available, the inhibitory activity of other polyphenolic and naphthalene-based compounds suggests a potential avenue for investigation. The inhibitory concentration (IC50) for various plant extracts highlights this potential, as shown in the table below.

Extract Source Variety IC50 (mg/mL)
Muscadine SeedIson (purple)0.3 researchgate.net
Muscadine SeedEarly Fry (bronze)0.6 researchgate.net
Muscadine SkinIson (purple)1.0 researchgate.net
Muscadine SkinEarly Fry (bronze)1.0 researchgate.net

Inhibition of β-Secretase and Amyloid Aggregation

Alzheimer's disease (AD) pathology is characterized by the presence of amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides. frontiersin.orgnih.gov The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (also known as BACE1). nih.govfrontiersin.org Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and subsequent aggregation. nih.govnih.gov The aggregation of Aβ into fibrils contributes to oxidative stress, neuroinflammation, and neuronal damage. frontiersin.org

While a wide variety of BACE1 inhibitors have been developed, including peptidomimetic and non-peptidic small molecules, there is no specific research in the reviewed literature detailing the effects of this compound or its direct analogs on BACE1 activity or Aβ aggregation. nih.govnih.gov The development of BACE1 inhibitors faces challenges due to the large binding site of the enzyme, but structure-based design continues to yield novel candidates. nih.govnih.gov

Targeting Redox Function of Specific Enzymes (e.g., Ape1/Ref-1)

Apurinic/apyrimidinic endonuclease 1/redox effector factor 1 (APE1/Ref-1) is a multifunctional protein critical for both DNA base excision repair and redox signaling. scienceopen.comnih.gov Its redox function maintains a number of transcription factors (such as NF-κB, AP-1, and HIF-1α) in a reduced, active state, thereby regulating cellular responses to oxidative stress, inflammation, and angiogenesis. scienceopen.comnih.govscientificarchives.com Targeting the redox activity of APE1/Ref-1 is an emerging therapeutic strategy for various diseases, including cancer and inflammatory conditions. scienceopen.comnih.gov

Specific inhibitors of APE1/Ref-1's redox activity, like E3330, have been shown to block inflammatory pathways. nih.govresearchgate.net While direct inhibition of APE1/Ref-1 by this compound analogs has not been reported, studies on related arylnaphthalene lignans have shown they can modulate cellular redox homeostasis. For example, several arylnaphthalene lignans were found to inhibit superoxide (B77818) dismutase (SOD) activity in leukemia cells, indicating an interaction with cellular redox systems that APE1/Ref-1 helps to regulate. nih.gov This suggests a potential, though indirect, link between this class of compounds and the pathways controlled by APE1/Ref-1. nih.gov

Molecular Target Identification and Interaction Mechanisms

Understanding how arylnaphthalene lignans interact with biological macromolecules is key to elucidating their mechanisms of action. Research has focused on their interactions with DNA and their potential for covalent bonding.

Interaction with Biological Macromolecules (e.g., DNA Intercalation, Biomolecule Covalent Bonding)

Arylnaphthalene lignan lactones are known to possess antitumor properties, which are often linked to their ability to interfere with DNA replication and function. nih.gov One primary mechanism of such interference is the inhibition of topoisomerases, enzymes that regulate DNA topology. nih.gov Several synthetic arylnaphthalene lignan lactone derivatives have been shown to be potent inhibitors of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). nih.gov This inhibition often results from the compound inserting itself between the base pairs of the DNA double helix, a process known as DNA intercalation. nih.govnih.gov This action can lead to the stabilization of the enzyme-DNA complex, causing DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells. nih.gov

Studies on other naphthalene derivatives have provided direct evidence of DNA intercalation. For example, N-(3-dimethylaminopropyl)naphtho[2,1-b]thiophene-4-carboxamide and its substituted analogs have been shown to bind to DNA via intercalation, with binding affinities influenced by the nature of the substituent on the naphthalene ring. nih.gov Both electron-donating and electron-withdrawing groups can enhance this binding. nih.gov

The synthesis of various arylnaphthalene lignans involves chemical reactions that could potentially lead to covalent bonding with biological macromolecules, although direct evidence of such bonding as a primary mechanism of action in a biological context requires further specific investigation. nih.govsioc-journal.cnrsc.orgrsc.org The cytotoxicity of some arylnaphthalene lignans has been quantified, as shown in the table below, reflecting the ultimate outcome of their molecular interactions.

Compound Name Cell Line IC50 (μM)
6′-hydroxy justicidin B (HJB)K56220.0 nih.gov
6′-hydroxy justicidin B (HJB)HL-603.9 nih.gov
6′-hydroxy justicidin A (HJA)K56243.9 nih.gov
Justicidin B (JB)K56245.4 nih.gov
Chinensinaphthol methyl ether (CME)K562106.2 nih.gov

Generation of Reactive Oxygen Species (ROS) in Biological Systems

In vitro studies on naphthalene derivatives have revealed a complex and sometimes contradictory role in the generation of reactive oxygen species (ROS) within biological systems. While direct research on this compound and its immediate analogs concerning ROS production is not extensively documented in the available literature, studies on broader classes of naphthalenoid compounds provide valuable insights into their potential mechanisms of action. These investigations indicate that the naphthalene scaffold is a key structural motif that can either promote or inhibit ROS production, depending on the specific substitutions and the cellular context.

Naphthoquinones, a class of compounds derived from naphthalene, are known to act as pro-oxidants, facilitating the reduction of oxygen to form ROS. nih.gov This process is a key part of their biological and toxicological effects. nih.gov The mechanism often involves redox cycling, where the quinone is reduced to a semiquinone radical by cellular reductases, which then transfers an electron to molecular oxygen to generate superoxide radicals. This cycle can repeat, leading to a significant increase in intracellular ROS levels. researchgate.net

Other studies have focused on synthetic naphthalene derivatives designed to generate ROS as a therapeutic strategy. A series of asymmetric naphthalene diimide derivatives were synthesized and shown to exert anticancer effects on hepatoma cells (SMMC-7721 and Hep G2) by inducing ROS generation. rsc.org Similarly, a mononaphthalimide-spermidine conjugate (MNISpd) was found to induce apoptosis in HeLa cells through the accumulation of ROS. spandidos-publications.comnih.gov The proposed mechanism for MNISpd involves the depletion of the cellular antioxidant glutathione (B108866) (GSH) and the activation of polyamine oxidase (PAO), which produces hydrogen peroxide as a by-product. spandidos-publications.comnih.gov

The following table summarizes the findings from in vitro studies on the generation of ROS by various naphthalene analogs.

Compound Class/DerivativeCell Line(s)Effect on ROS GenerationObserved Biological Outcome
Naphthoquinones GeneralPro-oxidant, increases ROSCytotoxicity, inflammatory responses
MS-5 CAOV-3 (Ovarian Cancer)Down-regulation of ROSInduction of apoptosis
MS-5 BxPC-3 (Pancreatic Cancer)Decreased overall intracellular ROS, but increased mitochondrial superoxideInduction of apoptosis
Asymmetric Naphthalene Diimides SMMC-7721, Hep G2 (Hepatoma)Induction of ROSAnticancer activity, apoptosis, autophagy
Mononaphthalimide-spermidine (MNISpd) HeLa (Cervical Cancer)Induction of ROSApoptosis

These studies collectively indicate that the naphthalene core can be chemically modified to either enhance or suppress ROS production, leading to a range of biological activities. The specific functional groups and their positions on the naphthalene ring system are critical determinants of the compound's interaction with cellular redox systems.

Future Research Directions and Emerging Paradigms in 7 Chloro 1,6 Dimethoxynaphthalene Chemistry

Advanced Synthetic Strategies for Complex Naphthalene (B1677914) Architectures

The functionalization of the naphthalene core is traditionally achieved through electrophilic aromatic substitution, but this method often suffers from a lack of regioselectivity. researchgate.net Modern synthetic chemistry offers more precise and efficient tools. Future research on 7-Chloro-1,6-dimethoxynaphthalene will likely focus on late-stage C-H functionalization. This strategy allows for the direct introduction of various functional groups onto the naphthalene skeleton, bypassing the need for pre-functionalized starting materials and enabling the step-economic diversification of the core structure. researchgate.net

Furthermore, tandem reactions, such as the Ti(Oi-Pr)4-promoted photoenolization Diels-Alder (PEDA) sequence, provide an efficient pathway to construct complex polycyclic systems fused to the naphthalene core. rsc.org Applying such methodologies to derivatives of this compound could generate novel, three-dimensional molecular architectures. These complex structures are of significant interest in medicinal chemistry as they can explore new regions of chemical space and interact with biological targets in unique ways.

Key strategies for future synthetic exploration include:

Transition-Metal-Catalyzed Cross-Coupling: Employing catalysts to selectively functionalize the C-H bonds of the naphthalene ring, allowing for the introduction of aryl, alkyl, and other groups.

Photoredox Catalysis: Using light to drive novel bond formations under mild conditions, enabling access to previously inaccessible derivatives.

Flow Chemistry: Implementing continuous-flow reactors for safer, more scalable, and efficient synthesis of key intermediates and final products.

These advanced methods will be crucial for building libraries of this compound analogs, providing a diverse set of molecules for screening and development.

Integration of Chemoinformatics and Machine Learning in Compound Design

The convergence of chemistry with data science has given rise to chemoinformatics and machine learning (ML), powerful tools for accelerating drug discovery and materials science. nih.govresearchgate.net These computational approaches can predict the properties of novel compounds, optimize existing structures, and generate new molecular ideas in silico, thereby reducing the time and cost of experimental work. researchgate.net

For this compound, ML models can be trained on existing data from other naphthalene derivatives to predict various properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the molecular structure of analogs and their biological activity, guiding the design of more potent compounds. researchgate.net

Future applications of these computational tools include:

Virtual Screening: Using docking simulations and ML-based scoring functions to screen large virtual libraries of this compound derivatives against specific biological targets.

De Novo Design: Employing generative models to design novel molecules based on the this compound scaffold that are optimized for desired properties like target affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net

Predictive Modeling: Developing robust models to forecast the physicochemical and optoelectronic properties of new derivatives, aiding in the design of functional materials. nih.gov

The table below illustrates a potential workflow for integrating chemoinformatics in the design of novel analogs.

Stage Chemoinformatics/Machine Learning Tool Objective Potential Outcome
1. ScaffoldingMolecular Database AnalysisIdentify privileged naphthalene-based scaffolds in known bioactive compounds.Selection of this compound as a core structure.
2. Library DesignCombinatorial EnumerationGenerate a large virtual library of derivatives by adding various substituents.A diverse set of virtual compounds for screening.
3. Property PredictionQSAR & Deep Learning Models researchgate.netPredict biological activity, toxicity, and ADME properties of the virtual library.Prioritization of a smaller subset of promising candidates for synthesis.
4. Target IdentificationInverse Docking/Target FishingPredict potential biological targets for the most promising virtual compounds.Identification of novel therapeutic applications.
5. Synthesis & TestingExperimental ValidationSynthesize and test the prioritized candidates to validate computational predictions.Discovery of lead compounds with desired activity.

This integrated approach allows for a more rational and efficient exploration of the chemical space around the this compound core.

Exploration of Novel Biological Targets for Next-Generation Therapeutic Development

Naphthalene-based structures are found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govbiointerfaceresearch.comnih.gov For instance, certain naphthoquinones have shown selective cytotoxicity towards cancer cells by targeting glucose metabolism, a hallmark of cancer. nih.gov Other naphthalene-chalcone hybrids have demonstrated potential as VEGFR-2 inhibitors, a key target in angiogenesis. nih.gov

While the specific biological profile of this compound is not yet extensively characterized, its scaffold provides a promising starting point for developing novel therapeutics. Future research will likely involve screening a library of its derivatives against a wide array of biological targets to uncover new therapeutic opportunities.

Potential areas for biological investigation include:

Oncology: Targeting key proteins in cancer pathways, such as kinases, metabolic enzymes, or proteins involved in apoptosis. nih.govnih.gov The structural similarity to other anticancer agents suggests this is a promising avenue.

Infectious Diseases: Developing new antimicrobial or antifungal agents. Naphthalene-based organoselenocyanates have shown interesting antimicrobial activities. biointerfaceresearch.com

Neurodegenerative Diseases: Exploring the potential of derivatives to modulate targets involved in diseases like Alzheimer's or Parkinson's, an area where other selenium-based compounds have been investigated. biointerfaceresearch.com

The discovery of a related compound, 7-chloro-4,6-dimethoxy-1(3H)-isobenzofuranone, from a natural source with antibiotic properties further supports the potential of this chemical scaffold in therapeutic development. nih.gov

Expansion into Novel Functional Materials and Optoelectronic Applications

Substituted naphthalenes are not only relevant in biology but also in materials science due to their inherent photophysical properties. rsc.org The naphthalene core is an aromatic system that can be chemically modified to tune its electronic and optical characteristics. researchgate.netacs.org The introduction of electron-donating (dimethoxy) and electron-withdrawing (chloro) groups on the this compound ring suggests that it could serve as a building block for materials with interesting optoelectronic properties.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Synthesizing derivatives that exhibit strong fluorescence with high quantum yields for use as emitters in OLED displays. acs.org

Organic Photovoltaics (OPVs): Designing molecules with appropriate energy levels (HOMO/LUMO) to function as donor or acceptor materials in organic solar cells. researchgate.net

Sensors: Creating fluorescent probes that can detect specific analytes (e.g., metal ions, reactive oxygen species) through changes in their emission properties.

The electronic properties of naphthalene derivatives are highly dependent on the nature and position of substituents. researchgate.nettandfonline.com By systematically modifying the this compound structure, it may be possible to fine-tune properties like absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobility. researchgate.netresearchgate.net

The table below summarizes key optoelectronic properties of substituted naphthalenes and the potential impact of targeted modifications.

Property General Effect of Naphthalene Core Potential Tuning Strategy for this compound Target Application
Absorption/Emission Wavelength Typically in the UV region, but can be shifted to the visible spectrum with substituents. acs.orgExtend conjugation by adding aromatic rings; introduce strong donor/acceptor groups.OLEDs, Dyes, OPVs researchgate.net
Fluorescence Quantum Yield Varies greatly with substitution; some derivatives are highly fluorescent. acs.orgIntroduce rigid structural elements to reduce non-radiative decay pathways.Fluorescent Probes, OLEDs
Charge Carrier Mobility Hopping nature of charge transport can be influenced by molecular packing in the solid state. researchgate.nettandfonline.comModify peripheral substituents to control intermolecular interactions and crystal packing.Organic Field-Effect Transistors (OFETs), OPVs
Redox Potentials Can be shifted by electron-donating or electron-withdrawing groups. researchgate.netSystematically vary substituents on the naphthalene core to tune oxidation and reduction potentials.OPVs, Redox-active Materials

By exploring these advanced research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for creating complex molecular architectures, next-generation therapeutics, and innovative functional materials.

Q & A

Basic: What are the optimal synthetic routes for 7-Chloro-1,6-dimethoxynaphthalene?

Methodological Answer:
A common approach involves Friedel-Crafts acylation or alkylation of substituted naphthalenes. For example, a similar compound, 3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene, was synthesized using a P₂O₅-MsOH mixture as a catalyst at 60°C for 8 hours, followed by chloroform extraction and recrystallization in ethanol (56% yield) . Key factors include:

  • Catalyst selection : Acidic conditions (e.g., P₂O₅-MsOH) enhance electrophilic substitution.
  • Temperature control : Prolonged heating (~8 hours) ensures complete reaction.
  • Purification : Sequential washing with NaOH and brine minimizes impurities.

Basic: How can purity and structural integrity be validated after synthesis?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • UV/Visible spectroscopy : Compare absorbance spectra with NIST reference data to confirm electronic transitions .
  • Recrystallization : Use ethanol or ethyl acetate-hexane mixtures to isolate high-purity crystals .
  • HPLC or GC-MS : Quantify residual solvents and byproducts (e.g., methylene chloride from extraction steps) .

Advanced: What experimental design principles apply to optimizing substitution patterns in naphthalene derivatives?

Methodological Answer:
Use factorial design to systematically vary parameters:

FactorLevels
Temperature50°C, 60°C, 70°C
Catalyst ratio (P₂O₅:MsOH)1:5, 1:10, 1:15
Reaction time6h, 8h, 10h

Analyze outcomes (yield, purity) via ANOVA to identify significant interactions . Virtual simulations (e.g., COMSOL Multiphysics) can model reaction kinetics and predict optimal conditions .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:
X-ray diffraction (XRD) with refinement protocols is critical. For example, a naphthalene derivative’s crystal structure was resolved using:

  • Rigid bond restraints : Applied to bond lengths (e.g., C–C: 1.39–1.43 Å) and angles (e.g., C–O–C: 124.8°) .
  • Thermal ellipsoid modeling : Refined with software like ORTEPIII to visualize anisotropic displacement .
  • Data deposition : Cross-validate results with databases (e.g., CCDC or NIST) .

Advanced: What computational methods predict the compound’s photophysical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and excitation energies using Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solvent effects on UV-Vis spectra (e.g., chloroform vs. ethanol) .
  • Benchmarking : Compare computed vs. experimental spectra (NIST WebBook) to validate accuracy .

Basic: How to mitigate risks of bias in toxicity studies involving chloro-naphthalenes?

Methodological Answer:
Adopt risk-of-bias (RoB) questionnaires for animal studies:

CriteriaImplementation
Dose randomizationEnsure dose groups are assigned via stratified random sampling .
Allocation concealmentUse blinded syringes or automated dispensers .
Outcome reportingDisclose all data, including negative results, in supplemental materials .

Advanced: How does substituent position (e.g., 1,6 vs. 2,7) affect electronic properties?

Methodological Answer:

  • Electron-withdrawing effects : Chlorine at position 7 reduces electron density at the 1-methoxy group, altering reactivity in electrophilic substitutions.
  • Steric effects : 1,6-substitution creates a planar conformation, enhancing π-stacking in crystal lattices .
  • Spectroscopic validation : Compare NMR chemical shifts (e.g., δ ~3.9 ppm for methoxy groups) to infer electronic environments .

Basic: What safety protocols are essential for handling chloro-naphthalene derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods .
  • Waste disposal : Neutralize acidic byproducts (e.g., P₂O₅ residues) with NaOH before disposal .
  • Storage : Store in amber vials under inert gas (N₂ or Ar) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.